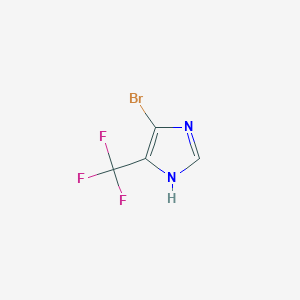

![molecular formula C15H10N2O3 B1278612 5H-吡咯并[3,4-b]吡啶-5,7(6H)-二酮,6-(4-乙酰苯基)- CAS No. 139157-06-5](/img/structure/B1278612.png)

5H-吡咯并[3,4-b]吡啶-5,7(6H)-二酮,6-(4-乙酰苯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

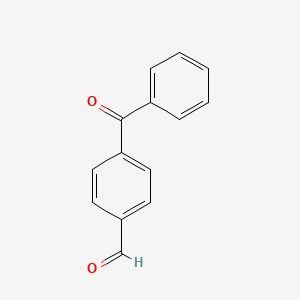

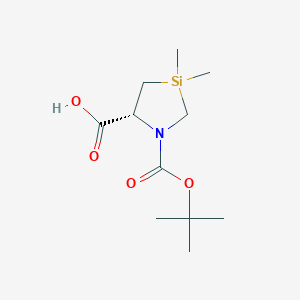

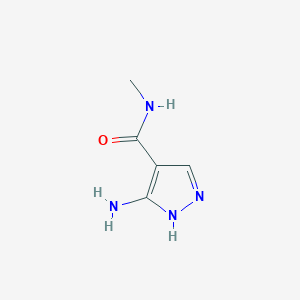

The compound "5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-" is a heterocyclic organic molecule that belongs to the class of pyrrolopyridinediones. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of the acetylphenyl group suggests potential for increased interaction with biological targets, possibly enhancing its pharmacological profile.

Synthesis Analysis

The synthesis of pyrrolopyridinedione derivatives can be achieved through various methods. One approach involves a one-pot three-component reaction, as described in the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones using arylglyoxal, amino uracil, and thiols or malononitrile under microwave heating conditions . Another method for synthesizing related compounds includes the condensation of 1,3-diones and 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-pyridylpyrroles . These methods highlight the versatility and efficiency of synthesizing pyrrolopyridinedione derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolopyridinediones is characterized by a fused pyrrole and pyridine ring system, which is a common scaffold in medicinal chemistry due to its stability and potential for diverse chemical modifications. The substitution pattern on the rings can significantly influence the compound's electronic properties and, consequently, its biological activity. Structural determination techniques such as NMR and mass spectrometry are employed to confirm the structures of synthesized derivatives .

Chemical Reactions Analysis

Pyrrolopyridinediones can undergo various chemical reactions, including acylation, which can lead to the formation of 3-acyltetramic acids . The reactivity of these compounds with nucleophiles has been explored, resulting in the synthesis of various substituted derivatives . These reactions are crucial for the modification of the core structure to enhance biological activity or to create novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridinediones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. These properties are essential for the compound's behavior in biological systems and its overall pharmacokinetic profile. Spectroscopic methods such as IR and NMR are used to characterize these compounds and understand their properties .

Relevant Case Studies

Several studies have explored the biological activities of pyrrolopyridinedione derivatives. For instance, certain derivatives have shown significant in vitro antiviral activity against influenza viruses without cytotoxic effects on tissue culture cells . Additionally, some compounds have demonstrated inhibitory antioxidant activity and protective effects against DNA damage . These findings underscore the potential of pyrrolopyridinedione derivatives as lead compounds for the development of new therapeutic agents.

科学研究应用

抗病毒活性

Rashan 等人 (1989) 合成的 5H-吡咯并[3,4-b]吡啶衍生物对甲型和乙型流感病毒表现出显着的抗病毒活性。在组织培养中,在对 MRC-5 细胞没有细胞毒性作用的浓度下观察到这种活性,表明在不伤害健康细胞的情况下具有治疗用途的潜力 (Rashan 等,1989)。

抗氧化和 DNA 损伤保护

Patel 等人 (2014) 合成了 1-(4-乙酰苯基)-3-芳氧基吡咯烷-2,5-二酮的衍生物,展示了显着的抑制抗氧化活性,并对博来霉素诱导的 DNA 损伤具有保护作用。这表明在癌症研究和旨在减少氧化应激和保护 DNA 完整性的疗法中具有潜在的应用 (Patel 等,2014)。

合成中的化学选择性还原

Goto 等人 (1989) 在 0°C 下在镁离子存在下用硼氢化钠还原 5,7-二酮的工作,导致 6,7-二氢-7-羟基-5H-吡咯并[3,4-b]吡啶-5-酮的高区域选择性生成。该过程突出了化学多功能性和合成化学中精确操作的潜力,特别是在创建特定分子结构方面 (Goto 等,1989)。

有机电子学中的应用

Guo 等人 (2014) 研究的吡咯并[3,4-c]吡咯-1,3-二酮基聚合物半导体的合成和性能,在有机薄膜晶体管中显示出有希望的应用。这表明 5H-吡咯并[3,4-b]吡啶衍生物在有机电子学领域具有潜在的用途,特别是用于开发高性能半导体 (Guo 等,2014)。

作用机制

Action Environment

Environmental factors play a role:

- These affect compound stability. Interaction with other drugs or food. Some compounds degrade under light exposure.

Remember, while we’ve explored general concepts, detailed studies are essential to uncover the precise mechanisms of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . Researchers continue to unravel its secrets, and perhaps one day, we’ll have a comprehensive understanding! 🧪🔬🌱

属性

IUPAC Name |

6-(4-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPELNMZBEXSMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445816 |

Source

|

| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |

CAS RN |

139157-06-5 |

Source

|

| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。